

# An In-depth Technical Guide to 4-Bromo-2-fluoro-6-nitroaniline

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## Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitroaniline

Cat. No.: B1271561

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CAS Number: 517920-70-6

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoro-6-nitroaniline**, a halogenated and nitrated aromatic amine. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It covers the compound's properties, a plausible synthesis protocol, expected spectral data, and its potential applications, particularly as a scaffold in the development of kinase inhibitors.

## Chemical and Physical Properties

**4-Bromo-2-fluoro-6-nitroaniline** is a substituted aniline with a molecular formula of  $C_6H_4BrFN_2O_2$  and a molecular weight of 235.01 g/mol. [1][2] While specific experimental data is limited, its physical and chemical properties can be inferred from its structure and data on closely related compounds. It is expected to be a solid at room temperature with a melting point in the range of 124-126°C. [3]

Property	Value	Source(s)
CAS Number	517920-70-6	[1]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BrFN <sub>2</sub> O <sub>2</sub>	[1][2]
Molecular Weight	235.01 g/mol	[1][2]
IUPAC Name	4-Bromo-2-fluoro-6-nitroaniline	[4]
Synonyms	4-Bromo-2-fluoro-6-nitro-phenylamine, 2-fluoro-4-bromo-6-nitroaniline	[1][4]
Melting Point	124-126 °C	[3]
Appearance	Expected to be a yellow to orange crystalline solid	Inferred

## Synthesis

A specific, peer-reviewed synthesis protocol for **4-Bromo-2-fluoro-6-nitroaniline** is not readily available in the public domain. However, a plausible and detailed synthetic route can be constructed based on established methods for the halogenation and nitration of substituted anilines. The following two-step protocol outlines a likely pathway starting from 2-fluoroaniline.

## Experimental Protocol: Synthesis of 4-Bromo-2-fluoro-6-nitroaniline

### Step 1: Bromination of 2-fluoroaniline to 4-Bromo-2-fluoroaniline

This step is based on a known procedure for the regioselective bromination of 2-fluoroaniline. [5]

- Materials:
  - 2-fluoroaniline (1.0 equivalent)
  - N-bromosuccinimide (NBS) (1.1 equivalents)

- Methylene chloride ( $\text{CH}_2\text{Cl}_2$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Procedure:
  - Dissolve 2-fluoroaniline in methylene chloride in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the solution to  $0^\circ\text{C}$  using an ice bath.
  - Slowly add N-bromosuccinimide in portions to the cooled solution over a period of 2 hours, maintaining the temperature at  $0^\circ\text{C}$ .
  - After the addition is complete, allow the mixture to stir for an additional 20 minutes at  $0^\circ\text{C}$ .
  - Wash the reaction mixture with cold water (4 x volume of  $\text{CH}_2\text{Cl}_2$ ).
  - Separate the organic layer and dry it over anhydrous sodium sulfate.
  - Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield crude 4-bromo-2-fluoroaniline as an oil.

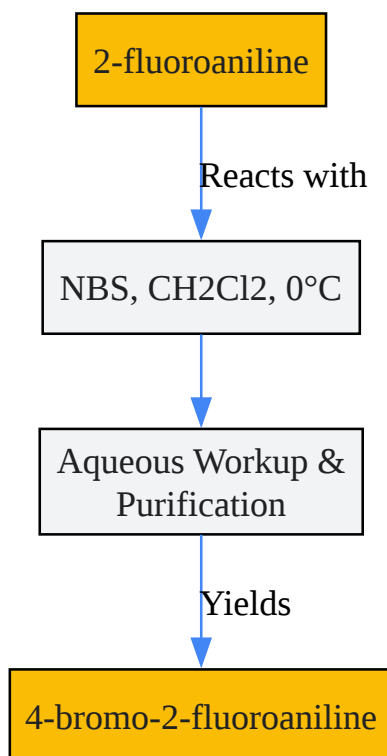
## Step 2: Nitration of 4-Bromo-2-fluoroaniline to **4-Bromo-2-fluoro-6-nitroaniline**

This step is a directed nitration, where the amino group directs the nitro group to the ortho position that is not occupied by the fluorine atom.

- Materials:

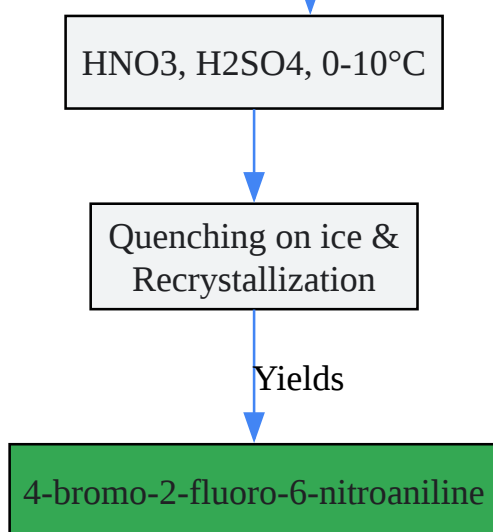
- 4-bromo-2-fluoroaniline (from Step 1) (1.0 equivalent)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Ice/salt bath
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Procedure:
  - Carefully add concentrated sulfuric acid to a round-bottom flask and cool it to  $0^\circ\text{C}$  in an ice/salt bath.
  - Slowly add the crude 4-bromo-2-fluoroaniline from Step 1 to the cold sulfuric acid with stirring.
  - In a separate beaker, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).
  - Slowly add the nitrating mixture dropwise to the aniline solution, ensuring the temperature does not rise above  $5\text{--}10^\circ\text{C}$ .
  - After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours.
  - Carefully pour the reaction mixture onto crushed ice to precipitate the product.
  - Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it to obtain **4-Bromo-2-fluoro-6-nitroaniline**.
  - The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

## Step 1: Bromination



Reacts with

## Step 2: Nitration

[Click to download full resolution via product page](#)Plausible synthetic workflow for **4-Bromo-2-fluoro-6-nitroaniline**.

## Spectroscopic Data

While experimentally obtained spectra for **4-Bromo-2-fluoro-6-nitroaniline** are not widely published, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show two aromatic protons. The fluorine and bromine atoms, along with the nitro and amino groups, will influence their chemical shifts.

Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	Doublet	1H	Aromatic H ortho to nitro group
~7.5-7.7	Doublet	1H	Aromatic H ortho to bromine
~6.0-6.5	Broad singlet	2H	-NH <sub>2</sub>

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the aromatic carbons, each influenced by the attached substituents.

| Predicted Chemical Shift (δ, ppm) | Assignment | |---|---|---| | ~145-150 | C-NH<sub>2</sub> | | ~140-145 | C-NO<sub>2</sub> | | ~135-140 (doublet, J<sub>CF</sub>) | C-F | | ~125-130 | C-H (ortho to Br) | | ~120-125 | C-H (ortho to NO<sub>2</sub>) | | ~110-115 | C-Br |

### FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the amine and nitro functional groups, as well as aromatic C-H and C-halogen bonds.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3300-3500	N-H stretch	Primary amine (-NH <sub>2</sub> )
1580-1650	N-H bend	Primary amine (-NH <sub>2</sub> )
1500-1560	Asymmetric N-O stretch	Nitro group (-NO <sub>2</sub> )
1340-1380	Symmetric N-O stretch	Nitro group (-NO <sub>2</sub> )
3000-3100	Aromatic C-H stretch	Aromatic ring
1000-1200	C-F stretch	Fluoro group
500-600	C-Br stretch	Bromo group

## Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the nitro group and bromine atom. The presence of bromine will result in a characteristic M+2 isotopic pattern.

m/z	Interpretation
235/237	[M] <sup>+</sup> , Molecular ion peak with bromine isotope pattern
189/191	[M-NO <sub>2</sub> ] <sup>+</sup>
156	[M-Br] <sup>+</sup>

## Applications in Drug Discovery

Substituted anilines, particularly halogenated and nitrated variants, are crucial building blocks in medicinal chemistry. They serve as versatile intermediates for the synthesis of complex heterocyclic structures found in many active pharmaceutical ingredients (APIs).

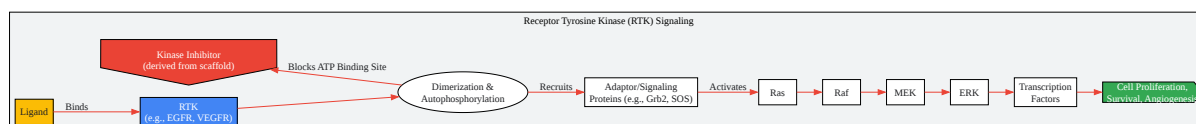
## Role as a Kinase Inhibitor Scaffold

**4-Bromo-2-fluoro-6-nitroaniline** is a potential precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their

dysregulation is implicated in diseases such as cancer.[2] Many FDA-approved kinase inhibitors feature a substituted aniline core that interacts with the ATP-binding site of the kinase. A notable example is Vandetanib, an inhibitor of VEGFR, EGFR, and RET tyrosine kinases, which is synthesized from a 4-bromo-2-fluoroaniline derivative.[6]

The functional groups on **4-Bromo-2-fluoro-6-nitroaniline** offer several synthetic handles:

- The amino group can be used for amidation or to construct heterocyclic rings.
- The bromo group allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity.
- The nitro group can be reduced to an amine, providing another site for modification.
- The fluoro group can enhance binding affinity and improve metabolic stability of the final drug molecule.



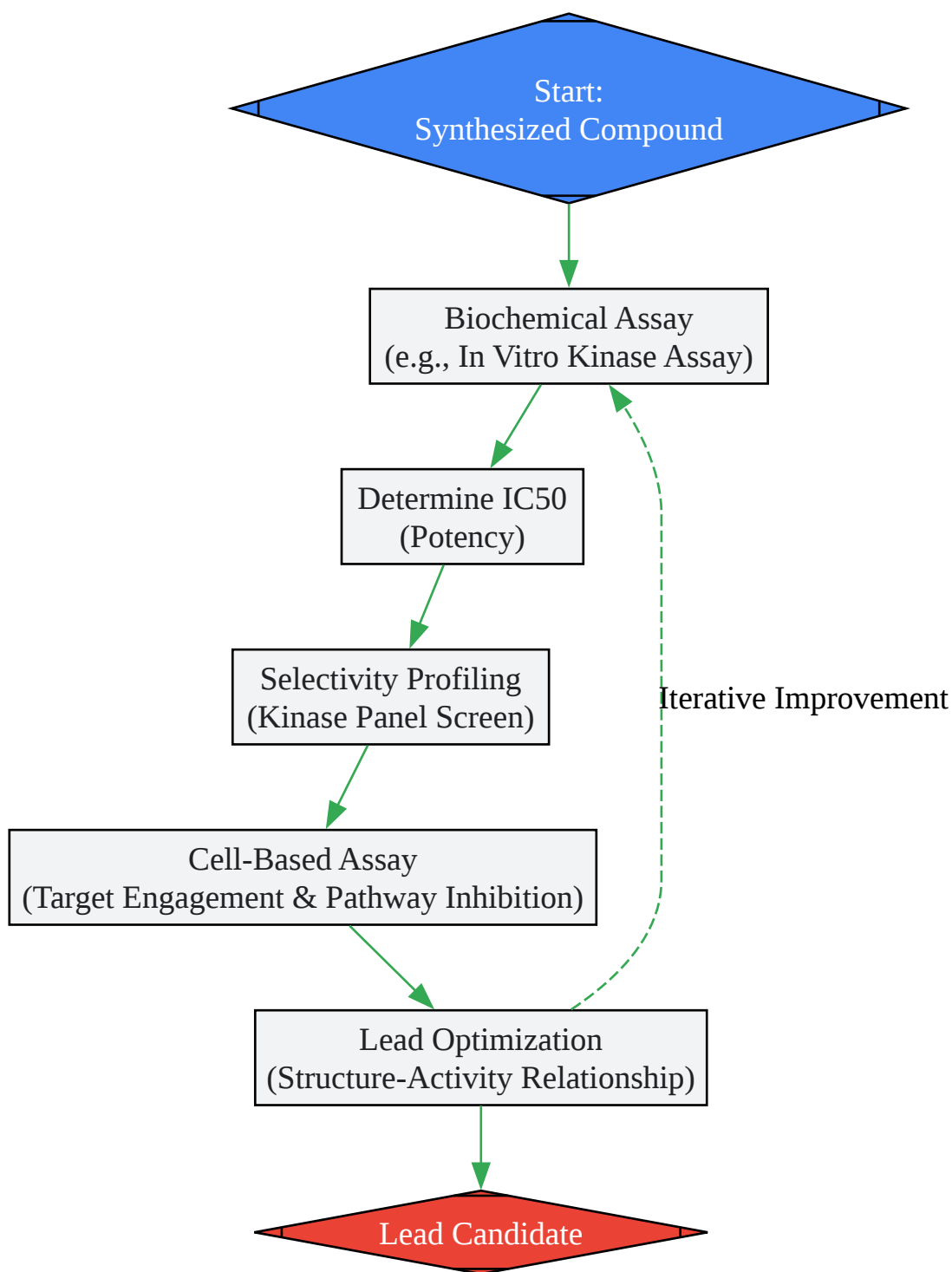
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Representative Receptor Tyrosine Kinase (RTK) signaling pathway.

## Experimental Workflow for Kinase Inhibitor Screening

Once a potential kinase inhibitor is synthesized from a scaffold like **4-Bromo-2-fluoro-6-nitroaniline**, its efficacy must be tested. The following is a generalized workflow for screening kinase inhibitors.[7][8]





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Workflow for screening and optimizing kinase inhibitors.

## Safety and Handling

As with all halogenated and nitrated aromatic compounds, **4-Bromo-2-fluoro-6-nitroaniline** should be handled with care in a well-ventilated area or fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While a specific safety data sheet (SDS) for this compound is not widely available, related compounds are known to be irritants and may be harmful if ingested, inhaled, or absorbed through the skin.

## Conclusion

**4-Bromo-2-fluoro-6-nitroaniline** (CAS 517920-70-6) is a valuable chemical intermediate with significant potential in organic synthesis, particularly in the field of medicinal chemistry. Its polysubstituted aromatic ring provides multiple reaction sites for the construction of complex molecules. While detailed experimental data for this specific compound is scarce, this guide provides a robust framework based on established chemical principles and data from analogous structures. Its potential as a scaffold for kinase inhibitors highlights its importance for researchers and drug development professionals exploring new therapeutic agents.

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